Thymolphthalein monophosphate disodium salt hydrate
CAS No.: 123359-43-3
Cat. No.: VC0054661
Molecular Formula: C28H35Na2O10P
Molecular Weight: 608.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123359-43-3 |
|---|---|
| Molecular Formula | C28H35Na2O10P |
| Molecular Weight | 608.52 |
| IUPAC Name | disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |
| Standard InChI | InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |
| SMILES | CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |
Introduction
Chemical Identity and Basic Properties
Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the molecular formula C28H31Na2O8P with a molecular weight of 572.5 g/mol (anhydrous basis) . It is registered under CAS number 123359-43-3 . Physically, it appears as a white to beige crystalline powder that serves as a substrate for acid and alkaline phosphatases .
The compound is a hydrated form, containing water molecules in its crystalline structure, which influences its stability and solubility characteristics . As a disodium salt, it demonstrates enhanced solubility in aqueous solutions compared to other salt forms, making it particularly suitable for laboratory applications requiring aqueous media .
Structural Composition
Thymolphthalein monophosphate disodium salt hydrate is derived from thymolphthalein, a compound known for its color-changing properties in response to pH variations . The molecule contains:
-
An isobenzofuranone core structure
-
Two substituted phenyl rings with isopropyl and methyl groups
-
A phosphate group attached to one of the phenyl rings
-
Two sodium ions that balance the negative charges
-
Water molecules incorporated into the crystal lattice (hydrate form)
The full chemical name according to systematic nomenclature is disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate . This structure is crucial to its function as a chromogenic substrate in enzymatic reactions.
Synthesis and Preparation Methods
Industrial Synthesis
The synthesis of thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphoric acid in the presence of sodium hydroxide. This process requires carefully controlled temperature and pH conditions to ensure the formation of the desired product. The industrial production follows similar synthetic routes but on a larger scale, employing high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product.
Alternative Salt Preparations
An interesting alternative preparation method involves the creation of amine salts of thymolphthalein monophosphate instead of the sodium salt . One such preparation is the 2-amino-2-methyl-1,3-propandiol salt (AMPD-TMP), which offers advantages in terms of solubility and stability . The procedure involves:
-
Dispersing magnesium thymolphthalein monophosphate in hydrochloric acid
-
Extracting with diethyl ether
-
Converting to the free acid
-
Neutralizing with the appropriate amine
All of the amine salts prepared by this method are stable, non-hygroscopic, soluble powders, with the AMPD salt being particularly preferred for measuring phosphatase activities due to its high solubility and ease of preparation .
Mechanism of Action
Thymolphthalein monophosphate disodium salt hydrate functions primarily as a chromogenic substrate for acid and alkaline phosphatases. The mechanism involves several key steps:
-
The compound serves as a substrate for phosphatase enzymes
-
When these enzymes are present, they catalyze the hydrolysis of the phosphate group
-
This hydrolysis releases thymolphthalein, which is a pH-sensitive chromogenic compound
-
The liberated thymolphthalein undergoes a color change in response to pH variations
-
This color change can be measured spectrophotometrically to determine enzyme activity
This reaction sequence makes the compound particularly valuable for quantitative enzyme assays, as the intensity of the color produced is proportional to the enzyme activity present in the sample.
Applications in Scientific Research
Biochemical Assays
The compound is extensively used to measure the activity of acid and alkaline phosphatases in biological samples. Its specificity allows for accurate detection of enzyme levels, making it a preferred substrate in various enzymatic assays.
Clinical Diagnostics
In clinical settings, thymolphthalein monophosphate disodium salt hydrate is particularly valuable for prostatic acid phosphatase determination, which is relevant for prostate cancer diagnostics . The compound has demonstrated superior specificity for prostatic acid phosphatase compared to traditional substrates, enhancing diagnostic accuracy .
Quality Control Applications
The compound plays a role in monitoring enzyme activity during the production of biopharmaceuticals, ensuring that enzymatic processes are functioning optimally in quality control protocols.
Environmental Monitoring
There are potential applications in assessing phosphatase activity in environmental samples, aiding in the study of ecological impacts related to phosphorous cycling in natural systems.
Research Findings on Enzyme Interactions
Substrate Concentration Effects
Research has revealed important relationships between thymolphthalein monophosphate substrate concentration and measured catalytic activity, particularly for prostatic acid phosphatase determination . Studies have shown that lot-to-lot variation in the purity of thymolphthalein monophosphate preparations is reflected in substrate-velocity curves .
Plateau regions in these curves at 1.5-2.5 g/L have been identified, resulting from the combined effects of:
-
Substrate concentrations significantly below Km
-
Further decrease in available substrate caused by formation of substrate aggregates in the presence of serum
These findings have important implications for assay design and quality control in clinical laboratory settings.
pH Dependence
Research has indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent, with optimal conditions defined for maximum enzyme activity. This highlights the importance of maintaining controlled pH levels during assays to ensure reliable results.
Comparative Analysis with Similar Compounds
Substrate Comparison
Table 1: Comparison of Substrates for Acid Phosphatase
| Substrate | Specificity | Sensitivity | Color Change | Reference |
|---|---|---|---|---|
| Thymolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |
| p-Nitrophenyl Phosphate | Moderate | Moderate | Yes | Morin et al., 1973 |
| Phenyl Phosphate | Low | Low | Yes | Various studies |
As shown in the table, thymolphthalein monophosphate demonstrates superior specificity compared to other commonly used substrates for acid phosphatase detection. This makes it particularly valuable for applications requiring high specificity, such as prostatic acid phosphatase determination in clinical settings.
Similar Compounds
Several compounds share structural similarities with thymolphthalein monophosphate disodium salt hydrate, including:
-
Phenolphthalein monophosphate disodium salt
-
Nitrophenyl phosphate disodium salt
-
Bromothymol blue phosphate disodium salt
Challenges in Application
Quality Variation
A significant challenge in using thymolphthalein monophosphate disodium salt hydrate is the variation in quality between different commercial preparations. Research has shown that there can be substantial lot-to-lot variations in purity, which directly affects assay performance .
To address this issue, researchers have developed mixed-substrate protocols for testing different lots of thymolphthalein monophosphate to simplify the identification of superior preparations . This approach helps ensure consistent assay results despite variability in commercial sources.
Solubility Considerations
Different salt forms of thymolphthalein monophosphate exhibit varying solubility properties. While the disodium salt hydrate offers good solubility for most applications, the magnesium salt has lower solubility, limiting the range of substrate solutions that can be prepared from it .
The development of alternative salt forms, particularly amine salts like AMPD-TMP, has helped address some of these solubility challenges, providing researchers with more options for specific application requirements .
Future Research Directions
The continuing development of improved formulations and standardization methods for thymolphthalein monophosphate disodium salt hydrate represents an important area for future research. Efforts to enhance batch-to-batch consistency and develop better quality control methods would benefit the many analytical applications that rely on this compound.
Additionally, exploring new applications in environmental monitoring and expanding its use in clinical diagnostics beyond prostatic acid phosphatase determination could further extend the utility of this versatile compound in scientific and medical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume